molecular formula C25H28N2O2 B187256 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine CAS No. 5105-25-9

1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine

Cat. No. B187256
CAS RN: 5105-25-9
M. Wt: 388.5 g/mol
InChI Key: DWJHMKRZSGTQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against certain viruses. In addition, it has been shown to interact with proteins and enzymes, which may have implications for drug discovery.

Advantages And Limitations For Lab Experiments

1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of potential applications. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine. One direction is to further investigate its mechanism of action and its interaction with proteins and enzymes. Another direction is to explore its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, it may be useful to study its potential applications in materials science and catalysis.

Synthesis Methods

1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine can be synthesized through a variety of methods. One of the most common methods is the reaction of 3,4-dimethoxybenzaldehyde and benzylamine in the presence of a catalyst such as acetic acid. The reaction results in the formation of 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine as a white solid.

Scientific Research Applications

1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine has been studied for its potential applications in various fields such as pharmacology, biochemistry, and materials science. In pharmacology, this compound has been tested for its antitumor, anti-inflammatory, and antiviral activities. In biochemistry, it has been studied for its interaction with proteins and enzymes. In materials science, it has been explored for its potential use as a catalyst and as a precursor for the synthesis of other compounds.

properties

CAS RN

5105-25-9

Product Name

1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

1,3-dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine

InChI

InChI=1S/C25H28N2O2/c1-28-23-14-13-22(17-24(23)29-2)25-26(18-20-9-5-3-6-10-20)15-16-27(25)19-21-11-7-4-8-12-21/h3-14,17,25H,15-16,18-19H2,1-2H3

InChI Key

DWJHMKRZSGTQSU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.